Methyl benzo[d]isothiazole-6-carboxylate is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an antibacterial and antifungal agent. The molecular structure features a benzothiazole ring fused with a carboxylate group, which contributes to its reactivity and interaction with biological targets.
Methyl benzo[d]isothiazole-6-carboxylate can be synthesized through various chemical reactions involving starting materials such as benzothiazole and carboxylic acids. The compound is not naturally occurring but has been developed in laboratory settings for research and pharmaceutical applications.
This compound can be classified under the following categories:
The synthesis of methyl benzo[d]isothiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. For instance, using dimethylformamide as a solvent has shown favorable results in enhancing reaction rates.
Methyl benzo[d]isothiazole-6-carboxylate has a distinct molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 197.22 g/mol. The compound's structural representation can be depicted using SMILES notation: C(C(=O)O)c1ccc2nsc2c1
.
Methyl benzo[d]isothiazole-6-carboxylate can participate in various chemical reactions, including:
The reactivity of methyl benzo[d]isothiazole-6-carboxylate is influenced by electronic effects from the benzothiazole ring, which can stabilize or destabilize intermediates formed during these reactions.
The mechanism of action for methyl benzo[d]isothiazole-6-carboxylate primarily involves its interaction with biological macromolecules such as proteins or nucleic acids. It has been studied for its role as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Inhibition studies indicate that this compound binds to the active site of DNA gyrase, preventing its function and thereby inhibiting bacterial growth. This interaction highlights its potential as a lead compound in antibiotic development.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterization.
Methyl benzo[d]isothiazole-6-carboxylate has several applications in scientific research:
The ongoing research into this compound underscores its significance in advancing pharmaceutical sciences and understanding biochemical pathways.
Benzothiazoles—bicyclic structures merging benzene and thiazole rings—represent privileged scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity spectrum. Since the mid-20th century, when 2-aminobenzothiazoles emerged as muscle relaxants, this scaffold has evolved into a cornerstone for therapeutic development. Landmark drugs like riluzole (for amyotrophic lateral sclerosis) and pramipexole (for Parkinson's disease) underscore the scaffold’s neurological applications, leveraging its ability to modulate glutamate release and dopamine receptors [7]. Recent decades witnessed exponential growth in benzothiazole research, with derivatives demonstrating antitumor, antimicrobial, antidiabetic, and neuroprotective activities. Clinical trials now explore benzothiazoles for Alzheimer’s disease (AD), driven by their multitargeting potential against cholinesterases, monoamine oxidases, and amyloid aggregation [2] [4]. The scaffold’s capacity to penetrate biological membranes and engage diverse targets solidifies its status in drug discovery pipelines .
Table 1: Clinically Relevant Benzothiazole-Based Drugs
Compound | Therapeutic Application | Key Biological Targets |
---|---|---|
Riluzole | Amyotrophic lateral sclerosis | Glutamate release, sodium channels |
Pramipexole | Parkinson’s disease | Dopamine receptors |
Contilisant* | Alzheimer’s disease (investigational) | H3R, AChE, BuChE, MAO-B |
Derivatives of Methyl benzo[d]isothiazole-6-carboxylate | Anticancer leads | Kinases, DNA topoisomerases |
**Hybrid compound incorporating benzothiazole motifs [4] *
Methyl benzo[d]isothiazole-6-carboxylate (MBT-6C, C₉H₇NO₂S) is a critical synthetic intermediate for accessing pharmacologically active benzothiazoles. Its structure integrates two modifiable sites: the C6 methyl ester (–COOCH₃) and the N1 sulfur atom, enabling versatile derivatization. The ester group permits hydrolysis to carboxylic acids for metal coordination or peptide conjugation, while electrophilic substitution at C4/C7 positions tailors electronic properties [1] [3] [10]. MBT-6C serves as the precursor to multitarget AD ligands like compound 3s (Ki = 0.036 μM at H3R; IC₅₀ = 1.6–6.7 μM vs. cholinesterases/MAO-B), where its carboxylate anchors acetylcholinesterase pharmacophores [4]. In oncology, analogs such as methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS 225525-63-3) exhibit antitumor activity by disrupting kinase signaling [5]. The compound’s log P ≈ 2.11 balances lipophilicity and solubility, facilitating blood-brain barrier penetration—an essential trait for neurotherapeutics [5]. Synthetic scalability further enhances its utility: MBT-6C is efficiently generated via cyclization of 2-aminothiophenol with methyl 2-bromo-4-methylbenzoate or via Pd-catalyzed carbonylation [7] .
Table 2: Key Synthetic Intermediates Derived from MBT-6C
Intermediate | Structure | Target Compounds | Biological Activity |
---|---|---|---|
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate | C₁₀H₁₀N₂O₂S | Kinase inhibitors | Antitumor [5] |
2-(Methylthio)benzo[d]thiazole-6-carboxylate | C₁₀H₉NO₂S₂ | H3R antagonists | Neuroprotective [8] |
2-Chloro-4-methylbenzo[d]thiazole-6-carboxylate | C₁₀H₈ClNO₂S | Antimicrobial hybrids | Antibacterial |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7